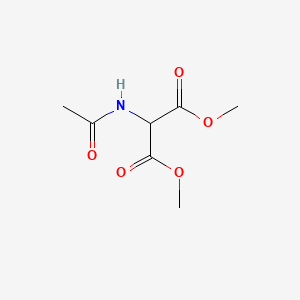

Dimethyl acetamidomalonate

Description

The exact mass of the compound Dimethyl acetamidomalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl acetamidomalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl acetamidomalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-acetamidopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(6(10)12-2)7(11)13-3/h5H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQXZPUFDGYORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303210 | |

| Record name | dimethyl acetamidomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60187-67-9 | |

| Record name | 60187-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl acetamidomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Dimethyl Acetamidomalonate from Dimethyl Malonate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl acetamidomalonate is a pivotal building block in synthetic organic chemistry, primarily serving as a stable and versatile precursor for the synthesis of a wide array of natural and unnatural α-amino acids. Structurally, it can be conceptualized as a protected form of dimethyl aminomalonate, incorporating the essential nitrogen atom required for amino acid synthesis within a stable acetamido group. This feature, combined with the reactivity of the α-carbon inherent to malonic esters, makes it an ideal substrate for the classic malonic ester synthesis, allowing for precise side-chain introduction via alkylation.[1]

This guide provides an in-depth, mechanistically-grounded overview of the robust and widely adopted two-step synthesis of dimethyl acetamidomalonate starting from dimethyl malonate. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights to ensure procedural success and high purity of the final product. The methodology described is a well-established route, analogous to the synthesis of its widely used counterpart, diethyl acetamidomalonate, with procedures extensively documented in authoritative sources like Organic Syntheses.[2]

Overall Synthetic Workflow

The transformation of dimethyl malonate to dimethyl acetamidomalonate is efficiently achieved in a two-step sequence. The first step involves the nitrosation of the active methylene group of dimethyl malonate to yield dimethyl isonitrosomalonate. The second step is a one-pot reductive acetylation of this intermediate to afford the final product.

Caption: High-level workflow for the synthesis of dimethyl acetamidomalonate.

Part 1: Synthesis of Dimethyl Isonitrosomalonate

The initial step is the conversion of the active methylene carbon of dimethyl malonate into an oxime. This is achieved through a nitrosation reaction using sodium nitrite in an acidic medium.

Mechanism and Rationale

The reaction proceeds via the formation of a nitrosating agent, nitrous acid (HNO₂), in situ from sodium nitrite and a proton source, typically glacial acetic acid. The active methylene protons of dimethyl malonate are sufficiently acidic to be in equilibrium with their enol tautomer. The electrophilic nitrosating species (often the nitrosonium ion, NO⁺, or a related carrier) attacks the electron-rich enol, leading to the formation of the C-nitroso compound. This species rapidly tautomerizes to the more stable oxime, dimethyl isonitrosomalonate.

Controlling the temperature is critical. The reaction is initiated at low temperatures (around 5 °C) to manage the exothermic nature of the reaction and to ensure the stability of the nitrous acid, preventing its premature decomposition.[2][3]

Caption: Simplified mechanism for the nitrosation of dimethyl malonate.

Experimental Protocol: Dimethyl Isonitrosomalonate

This protocol is adapted from the well-established procedure for the diethyl analogue found in Organic Syntheses.[2]

-

Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in an ice-salt bath.

-

Reagents: To the flask, add dimethyl malonate (1.0 eq). With stirring, add a pre-mixed solution of glacial acetic acid and water.

-

Nitrosation: Cool the stirred mixture to approximately 5 °C. Begin adding solid sodium nitrite (3.0 eq) in small portions over 1.5 to 2 hours.[2] The key is to maintain the internal temperature at or below 10 °C throughout the addition to prevent side reactions and decomposition of nitrous acid.

-

Reaction Completion: After the final addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 1-2 hours, followed by stirring at room temperature for another 2-3 hours to ensure the reaction goes to completion.

-

Isolation: The resulting solution or slurry of dimethyl isonitrosomalonate is typically not isolated or purified.[2][4] Due to the potential instability of the purified intermediate, which may decompose violently upon heating, it is directly used in the subsequent reductive acetylation step.[5]

| Reagent | Molar Eq. | Key Role |

| Dimethyl Malonate | 1.0 | Starting Material |

| Sodium Nitrite | ~3.0 | Nitrosating Agent Precursor |

| Glacial Acetic Acid | Solvent / Acid | Solvent & Proton Source |

| Water | Co-solvent | Aids in dissolving NaNO₂ |

Table 1: Reagents for the Synthesis of Dimethyl Isonitrosomalonate.

Part 2: Reductive Acetylation to Dimethyl Acetamidomalonate

This step masterfully combines the reduction of the oxime intermediate to an amine and its immediate acetylation in a single reaction vessel. This one-pot approach is highly efficient and circumvents the need to handle the potentially unstable dimethyl aminomalonate intermediate.[5][6]

Mechanism and Rationale

Zinc dust serves as the reducing agent in this transformation. In the acidic medium (glacial acetic acid), zinc reduces the oxime functional group to the corresponding primary amine. Acetic anhydride, present in the reaction mixture, serves two purposes: it acts as a dehydrating agent to consume water formed during the reaction and, more importantly, it immediately acetylates the newly formed, nucleophilic amine group to produce the stable acetamido product.

This in-situ acetylation is crucial because free aminomalonate esters are known to be unstable.[2] The reaction is markedly exothermic, and the rate of zinc addition must be carefully controlled to maintain the temperature between 40–50 °C.[4] This temperature range provides a balance, ensuring a sufficient reaction rate without promoting undesirable side reactions or decomposition.

Caption: Workflow for the one-pot reductive acetylation step.

Experimental Protocol: Dimethyl Acetamidomalonate

This protocol is adapted from the procedure for the diethyl analogue.[2][4]

-

Setup: To the flask containing the crude dimethyl isonitrosomalonate solution from Part 1, add glacial acetic acid and acetic anhydride. Ensure the mechanical stirrer is operating vigorously.

-

Reduction: Begin adding zinc dust (~3.8 eq based on starting malonate) in small portions. The addition should be paced to maintain the internal reaction temperature between 40–50 °C.[4] Use a water bath for intermittent cooling as needed to control the exotherm. The total addition time is typically around 1.5 hours.

-

Reaction Completion: After all the zinc has been added, continue to stir the mixture for an additional 30-60 minutes to ensure the reaction is complete.

-

Workup: Filter the reaction mixture with suction to remove excess zinc and zinc acetate salts. Wash the filter cake thoroughly with glacial acetic acid to recover all the product.

-

Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure (e.g., using a rotary evaporator) on a steam bath until a thick oil or semi-solid remains.[2]

-

Purification: To the crude residue, add water and warm the flask on a steam bath until the solid melts completely. Then, cool the mixture rapidly in an ice bath with vigorous stirring. The dimethyl acetamidomalonate will crystallize as a fine white solid.[4]

-

Final Steps: Collect the crystals by filtration, wash with a small amount of cold water, and dry. A second crop can often be obtained by concentrating the mother liquor. The typical yield is in the range of 77–78% based on the initial amount of dimethyl malonate.[2] The product should have a melting point around 95-97 °C.[4]

| Reagent | Molar Eq. (vs. malonate) | Key Role |

| Zinc Dust | ~3.8 | Reducing Agent |

| Acetic Anhydride | ~2.7 | Acetylating Agent |

| Glacial Acetic Acid | Solvent | Solvent & Proton Source |

Table 2: Reagents for the Reductive Acetylation Step.

Safety Considerations

-

Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials. It is toxic if ingested.

-

Exothermic Reaction: The addition of zinc dust is highly exothermic. Maintain vigorous stirring and have external cooling (ice bath) readily available to control the temperature.

-

Acetic Anhydride & Acetic Acid: These reagents are corrosive and have irritating vapors. Handle them in a well-ventilated fume hood.

-

Pressure Build-up: Ensure the reaction vessel is not sealed, as gases may be evolved during the reaction.

Conclusion

The synthesis of dimethyl acetamidomalonate from dimethyl malonate is a reliable and high-yielding process that follows a classic pathway in organic chemistry. By carefully controlling reaction parameters, particularly temperature during the nitrosation and reductive acetylation steps, researchers can consistently produce high-purity material. The procedure's robustness, stemming from the one-pot reductive acetylation that traps an unstable amine intermediate, makes it a cornerstone preparation for accessing a diverse range of α-amino acids for pharmaceutical and chemical research.

References

-

Wikipedia. Diethyl acetamidomalonate. Wikimedia Foundation.

-

Zambito, A. J., & Howe, E. E. (1955). Diethyl acetamidomalonate. Organic Syntheses, 35, 47.

-

ChemicalBook. Diethyl acetamidomalonate synthesis.

-

Google Patents. CN107602408B - Synthesis method of acetamino diethyl malonate.

-

Hartung, W. H., Beaujon, J. H. R., & Cocolas, G. (1963). Diethyl aminomalonate hydrochloride. Organic Syntheses, 43, 36.

-

Google Patents. CN104610082A - Preparation method of diethyl acetamidomalonate.

-

ChemicalBook. Diethyl aminomalonate hydrochloride.

-

BenchChem. Application Notes and Protocols: Malonic Ester Synthesis for Amino Acid Preparation.

-

ChemicalBook. Diethyl aminomalonate hydrochloride synthesis.

-

Sancus Chemical. The Synthesis of Amino Acids with Diethyl Acetamidomalonate: A Practical Guide.

-

Sigma-Aldrich. Dimethyl aminomalonate hydrochloride.

-

Quora. How amino acid synthesis from diethyl malonate?.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

The Acetamidomalonate Synthesis: A Comprehensive Technical Guide to the Mechanism and Application in Amino Acid Synthesis

For researchers, scientists, and professionals in the field of drug development and organic synthesis, the ability to construct amino acids with precision is of paramount importance. Among the various methods available, the acetamidomalonate synthesis stands out as a robust and versatile strategy for the preparation of a wide array of α-amino acids. This guide provides an in-depth exploration of the core reaction mechanism, practical experimental protocols, and a comparative analysis with other key synthetic routes, offering a comprehensive resource for both seasoned experts and those new to the field.

Introduction: The Power of the Malonic Ester Framework in Amino Acid Synthesis

The acetamidomalonate synthesis is a powerful variation of the classical malonic ester synthesis, ingeniously adapted for the construction of α-amino acids.[1] At its heart, this method utilizes dimethyl acetamidomalonate or its diethyl counterpart as a glycine equivalent, wherein the amino group is temporarily protected as an acetamide. This protection is crucial as it prevents unwanted side reactions at the nitrogen atom during the key alkylation step. The genius of this approach lies in the inherent acidity of the α-proton, flanked by two electron-withdrawing ester groups, which facilitates the formation of a stabilized enolate anion.[2] This nucleophilic enolate can then be reacted with a variety of electrophiles to introduce the desired amino acid side chain. The synthesis culminates in a hydrolysis and decarboxylation sequence to unveil the final α-amino acid.[3]

This method offers significant advantages, including the use of readily available starting materials, straightforward reaction conditions, and the prevention of over-alkylation at the nitrogen atom. It provides a reliable pathway to both natural and unnatural α-amino acids, making it a cornerstone of synthetic peptide chemistry and drug discovery.

The Core Reaction Mechanism: A Three-Act Synthetic Drama

The synthesis of α-amino acids via dimethyl acetamidomalonate unfolds in three principal stages: deprotonation to form a nucleophilic enolate, alkylation to introduce the side chain, and finally, hydrolysis and decarboxylation to yield the desired product.[3]

Act I: Deprotonation - The Genesis of the Nucleophile

The journey begins with the deprotonation of the α-carbon of dimethyl acetamidomalonate. The presence of two adjacent carbonyl groups significantly increases the acidity of the α-proton, allowing for the use of a moderately strong base.[2] Sodium ethoxide (NaOEt) in ethanol is a commonly employed base for this purpose. The ethoxide ion abstracts the acidic proton, generating a resonance-stabilized enolate ion.[3] This enolate is the key nucleophilic species that will drive the subsequent bond-forming reaction.

Mechanism of Deprotonation

Caption: SN2 alkylation of the enolate with an alkyl halide.

Act III: Hydrolysis and Decarboxylation - The Grand Finale

The final stage of the synthesis involves the removal of the protecting groups and the superfluous carboxyl group to reveal the α-amino acid. This is typically accomplished by heating the alkylated dimethyl acetamidomalonate in the presence of an aqueous acid, such as hydrochloric acid (HCl). [4]The acidic conditions facilitate the hydrolysis of both the ester groups to carboxylic acids and the acetamide group to a primary amine. [3]The resulting intermediate, a substituted aminomalonic acid, is unstable and readily undergoes decarboxylation (loss of CO₂) upon heating, yielding the final α-amino acid product. [5]

Mechanism of Hydrolysis and Decarboxylation

Caption: Final hydrolysis and decarboxylation steps.

Experimental Protocols and Considerations

A successful synthesis requires careful attention to experimental detail. Below are generalized protocols for the synthesis of the starting material and a representative amino acid.

Synthesis of Diethyl Acetamidomalonate

The starting material, diethyl acetamidomalonate, can be prepared from diethyl malonate. A common procedure involves the nitrosation of diethyl malonate followed by a reductive acetylation. [6][7] Step-by-Step Methodology:

-

Nitrosation: Diethyl malonate is reacted with sodium nitrite in the presence of acetic acid at a low temperature (e.g., 0-5 °C) to form diethyl isonitrosomalonate. [6][7]2. Reductive Acetylation: The crude diethyl isonitrosomalonate is then reduced and acetylated in a one-pot reaction using zinc powder in a mixture of acetic acid and acetic anhydride. [6][7]The temperature should be carefully controlled during the addition of zinc.

-

Work-up and Purification: After the reaction is complete, the zinc acetate is filtered off, and the filtrate is concentrated. The crude product is then purified by recrystallization from water to yield pure diethyl acetamidomalonate. [6]

Synthesis of a Representative Amino Acid: Phenylalanine

This protocol outlines the synthesis of racemic phenylalanine using diethyl acetamidomalonate and benzyl bromide. Step-by-Step Methodology:

-

Enolate Formation: Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. Diethyl acetamidomalonate is then added to this solution to form the sodium enolate. [2]2. Alkylation: Benzyl bromide is added dropwise to the enolate solution. The reaction mixture is then refluxed to ensure complete alkylation. 3. Hydrolysis and Decarboxylation: The solvent is removed, and the residue is refluxed with concentrated hydrochloric acid to hydrolyze the ester and amide groups and to effect decarboxylation. [4]4. Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude phenylalanine can be further purified by recrystallization.

Quantitative Data and Yields

The acetamidomalonate synthesis is known for providing good to excellent yields for a variety of amino acids. The table below summarizes typical yields for the synthesis of several amino acids using this method.

| Amino Acid | Alkylating Agent | Yield (%) | Reference |

| Phenylalanine | Benzyl chloride | 65 | [8] |

| Tryptophan | Gramine or its quaternary ammonium salt | >90 | |

| Glutamic Acid | Propiolactone | 87 | [8] |

| Alanine | Methyl iodide | Not specified | [9] |

Potential Side Reactions and Mitigation Strategies

While the acetamidomalonate synthesis is generally robust, certain side reactions can occur, potentially lowering the yield and purity of the desired amino acid.

-

Dialkylation: The product of the initial alkylation still possesses an acidic proton on the α-carbon, making a second alkylation possible. [10]To minimize this, it is crucial to use a stoichiometric amount of the base and the alkylating agent. Running the reaction at lower temperatures can also favor monoalkylation.

-

Elimination Reactions: When using secondary or tertiary alkyl halides, elimination reactions (E2) can compete with the desired SN2 substitution, especially in the presence of a strong, sterically unhindered base like ethoxide. [10]Therefore, this method is most effective with primary and some secondary alkyl halides.

-

Transesterification: If the alkoxide base used does not match the ester groups of the malonate (e.g., using sodium methoxide with diethyl acetamidomalonate), transesterification can occur, leading to a mixture of ester products. [11]It is therefore best practice to match the alkoxide to the ester.

Comparative Analysis with Other Synthetic Methods

The acetamidomalonate synthesis is one of several powerful methods for preparing α-amino acids. A brief comparison with two other prominent methods, the Strecker and Gabriel syntheses, highlights its unique advantages and limitations.

| Feature | Acetamidomalonate Synthesis | Strecker Synthesis | Gabriel Synthesis |

| Starting Materials | Dimethyl/diethyl acetamidomalonate, alkyl halide | Aldehyde/ketone, ammonia, cyanide | Potassium phthalimide, diethyl bromomalonate, alkyl halide |

| Key Intermediate | Enolate anion | α-Aminonitrile | Phthalimidomalonate derivative |

| Advantages | Readily available starting materials, good yields, avoids N-alkylation issues | One-pot reaction, versatile for a wide range of R groups | Clean reaction, avoids over-alkylation of nitrogen |

| Limitations | Primarily for primary α-amino acids, potential for dialkylation | Use of highly toxic cyanide, produces a racemic mixture | Requires harsh hydrolysis conditions to remove the phthalimide group |

Comparative Workflow of Amino Acid Syntheses

Caption: High-level comparison of major amino acid synthesis routes.

Conclusion

The dimethyl acetamidomalonate synthesis remains a highly relevant and practical method for the laboratory-scale preparation of α-amino acids. Its predictable mechanism, reliance on well-established organic reactions, and the ability to generate a diverse range of products underscore its enduring value in organic synthesis. By understanding the nuances of the reaction mechanism, carefully controlling experimental conditions, and being aware of potential side reactions, researchers can effectively leverage this powerful tool for the creation of novel amino acid building blocks for applications in medicine, biochemistry, and materials science.

References

-

Zambito, A. J., & Howe, E. E. (n.d.). DIETHYL ACETAMIDOMALONATE. Organic Syntheses Procedure. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of Amino Acids with Diethyl Acetamidomalonate: A Practical Guide. Retrieved from [Link]

-

Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes. Retrieved from [Link]

- Google Patents. (n.d.). CN104610082A - Preparation method of diethyl acetamidomalonate.

- Google Patents. (n.d.). CN107602408B - Synthesis method of acetamino diethyl malonate.

-

Eightfold. (n.d.). Amino Acid Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103922959A - Method for preparing intermediate diethyl acetamidomalonate through organic synthesis.

-

University of Calgary. (n.d.). Ch27: Synthesis of amino acids. Retrieved from [Link]

-

Pearson. (n.d.). Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Wiley. (n.d.). NMR Spectra of New Compounds. Retrieved from [Link]

-

Fiveable. (n.d.). Synthesis of Amino Acids. Organic Chemistry Class Notes. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of Diethyl Acetamidomalonate in Synthesis Applications. Retrieved from [Link]

-

MedSchoolCoach. (n.d.). Gabriel Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

-

Chem Help ASAP. (2018, April 28). alkylation of enolates [Video]. YouTube. Retrieved from [Link]

-

Lumen Learning. (n.d.). 9.7. Enolate alkylation. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamidomalonic acid, dimethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Kotha, S., & Singh, K. (2004). N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis. Tetrahedron Letters, 45(51), 9607-9610.

-

Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... | Study Prep. Retrieved from [Link]

-

ChemHelp ASAP. (2019, November 4). alkylation of enolates in an SN2 reaction [Video]. YouTube. Retrieved from [Link]

- Modular and diverse synthesis of amino acids via asymmetric decarboxylative protonation of aminomalonic acids. (2023).

-

Khan Academy. (n.d.). Alpha amino acid synthesis [Video]. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl acetamidomalonate. Retrieved from [Link]

-

MDPI. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Retrieved from [Link]

- Albertson, N. F. (1946). The synthesis of amino acids from ethyl acetamidomalonate and ethyl acetamidocyanoacetate; the use of primary halides. Journal of the American Chemical Society, 68(3), 450–453.

-

Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl methylmalonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]

-

Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]

-

Chegg.com. (2020, May 8). Solved (a) When diethyl malonate was treated with sodium. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. fiveable.me [fiveable.me]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]

- 8. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Synthetic Utility of Dimethyl Acetamidomalonate: A Technical Guide for Advanced Organic Synthesis

Abstract

Dimethyl acetamidomalonate (DMAM) and its diethyl counterpart (DEAM) are indispensable reagents in the fine chemical and pharmaceutical industries.[1] Their unique structure, combining the functionalities of a malonic ester with a protected amino group, renders them exceptionally versatile synthons for a range of complex organic molecules.[1] This guide provides an in-depth exploration of the core applications of dimethyl acetamidomalonate in organic synthesis, with a particular focus on the preparation of α-amino acids, the construction of constrained cyclic amino acid derivatives, and its emerging role in the synthesis of heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and discuss the causal factors influencing reaction outcomes, thereby offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Chemical Versatility of Dimethyl Acetamidomalonate

Dimethyl acetamidomalonate can be conceptualized as an achiral glycine equivalent where the amino group is protected as an acetamide.[2] This structural feature is pivotal, as it allows for the selective functionalization at the α-carbon via the robust chemistry of malonic esters, without interference from the nitrogen nucleophile. The presence of the two ester groups activates the central methylene proton, facilitating its deprotonation to form a stabilized enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.[3][4]

The general synthetic strategy leveraging dimethyl acetamidomalonate involves a three-step sequence:

-

Deprotonation: Formation of a nucleophilic enolate at the α-carbon using a suitable base.[4]

-

Alkylation or Arylation: Reaction of the enolate with an electrophile to introduce a desired side chain.[4]

-

Hydrolysis and Decarboxylation: Removal of the ester and amide protecting groups, followed by decarboxylation to yield the final product.[4]

This guide will explore the practical applications of this fundamental sequence and its more advanced adaptations.

Core Application: The Synthesis of α-Amino Acids

The acetamidomalonate synthesis is a classic and highly reliable method for preparing a wide array of both natural and unnatural α-amino acids.[3][5] The ability to introduce diverse side chains through the alkylation step makes this a cornerstone of amino acid chemistry.

General Mechanism of α-Amino Acid Synthesis

The synthesis of α-amino acids via dimethyl acetamidomalonate is a variation of the malonic ester synthesis.[4] The process begins with the deprotonation of the active methylene group by a base, typically sodium ethoxide in ethanol, to form a resonance-stabilized enolate.[3] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the C-alkylated derivative.[6] The final step involves acidic or basic hydrolysis of both the ester groups and the acetamide, followed by heating to induce decarboxylation of the resulting aminomalonic acid intermediate, yielding the desired α-amino acid.[6]

Caption: General workflow for α-amino acid synthesis using DMAM.

Experimental Protocol: Synthesis of Racemic Phenylalanine

The synthesis of phenylalanine serves as a classic example of the acetamidomalonate method.

Step 1: Alkylation

-

Reagents: Diethyl acetamidomalonate (DEAM), sodium ethoxide, absolute ethanol, benzyl chloride.

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium (1.0 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl acetamidomalonate (1.05 eq) dropwise at room temperature and stir for 30 minutes to ensure complete enolate formation.

-

Add benzyl chloride (1.0 eq) dropwise to the enolate solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield diethyl 2-acetamido-2-benzylmalonate.

-

Step 2: Hydrolysis and Decarboxylation

-

Reagents: Diethyl 2-acetamido-2-benzylmalonate, aqueous HCl.

-

Procedure:

-

Reflux the crude alkylated product with concentrated hydrochloric acid (e.g., 6M HCl) for several hours. This process hydrolyzes the two ester groups and the amide bond.

-

Upon heating, the resulting aminomalonic acid derivative readily decarboxylates.

-

Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of phenylalanine (pH ~5.5) to precipitate the amino acid.

-

Collect the solid by filtration, wash with cold water and ethanol, and dry to obtain racemic phenylalanine.[7] A typical yield for this process is around 65%.[2]

-

Synthesis of Other Notable Amino Acids

| Target Amino Acid | Alkylating Agent/Reagent | Typical Yield | Reference |

| Tryptophan | Gramine or its quaternary ammonium salt | >90% | [2] |

| Glutamic Acid | Propiolactone | 87% | [2] |

| Leucine | Isobutyl bromide | 69% | [7][8] |

| m-Formyl Phenylalanine | 3-(bromomethyl)benzaldehyde | 72% (alkylation step) | [6] |

Advanced Applications: Synthesis of Constrained Amino Acids via Ring-Closing Metathesis

The synthesis of conformationally constrained amino acids is of significant interest in drug discovery, as they can induce specific secondary structures in peptides. Dimethyl acetamidomalonate serves as an excellent starting platform for creating such structures through a combination of N- and C-alkenylation followed by ring-closing metathesis (RCM).[9]

Rationale and Workflow

The strategy involves the sequential introduction of two alkenyl chains, one on the nitrogen of the acetamido group and the other on the α-carbon. The resulting di-alkenylated product can then undergo an intramolecular RCM reaction, catalyzed by a ruthenium complex (e.g., Grubbs' catalyst), to form a cyclic amino acid derivative.

Caption: Workflow for constrained amino acid synthesis via RCM.

Experimental Considerations and Protocol

The choice of base is critical for regioselective alkylation. Strong, non-nucleophilic bases like potassium hydride (KH) in DMF are suitable for N-alkenylation, while milder bases like cesium carbonate (Cs₂CO₃) in acetonitrile are effective for the subsequent C-alkenylation.

Illustrative Protocol for a Cyclic Amino Acid Derivative:

Step 1: N-Alkenylation

-

To a solution of DEAM in dry DMF, add KH portion-wise at 0°C under an inert atmosphere.

-

After stirring for 30 minutes, add the desired alkenyl bromide (e.g., allyl bromide) and allow the reaction to proceed to completion.

-

Work-up involves quenching with water and extraction with an organic solvent.

Step 2: C-Alkenylation

-

Dissolve the N-alkenylated product in acetonitrile.

-

Add cesium carbonate and a second alkenyl bromide.

-

Reflux the mixture for 12-16 hours.

-

After cooling, filter and concentrate the solution. Purify the di-alkenylated product by column chromatography.

Step 3: Ring-Closing Metathesis

-

Dissolve the purified di-alkenylated compound in dry dichloromethane under an inert atmosphere.

-

Add a solution of Grubbs' second-generation catalyst.

-

Stir at room temperature and monitor the reaction by TLC. The use of the second-generation catalyst generally leads to good yields.

-

Upon completion, quench the reaction and purify the cyclic product by column chromatography.

This methodology allows for the synthesis of six-, eight-, and nine-membered nitrogen-containing heterocycles incorporating the aminomalonic acid framework.

Dimethyl Acetamidomalonate in Heterocyclic Synthesis

While the primary application of DMAM is in amino acid synthesis, its structural motifs are also valuable for constructing various heterocyclic systems. Malonate derivatives, in general, are key precursors for pyrimidines and other related heterocycles.[9][10]

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are an important class of fused heterocycles with diverse biological activities.[11] Diethyl malonate can be used in condensation reactions with substituted pyrimidines to construct the fused pyridine ring. For instance, a 5-amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one can be synthesized by the condensation of a nitrile-substituted pyrimidine with diethyl malonate in the presence of sodium ethoxide.[11] While this example uses diethyl malonate, the analogous reactivity of DMAM suggests its potential in similar transformations to introduce an acetamido-substituted side chain.

Synthesis of Piperidine Derivatives

Substituted piperidines are prevalent scaffolds in many pharmaceuticals.[12] Diethyl malonate can be used to build the carbon framework of piperidine rings. For example, alkylation of diethyl malonate with a suitable bromo-acetal, followed by saponification, decarboxylation, and a Mannich reaction can lead to a piperidine precursor.[2]

Comparative Analysis with Other Synthetic Methods

Acetamidomalonate vs. Gabriel-Malonic Ester Synthesis

Both the acetamidomalonate and the Gabriel-malonic ester synthesis are effective for preparing α-amino acids. The Gabriel synthesis utilizes potassium phthalimide as a protected nitrogen source, which reacts with diethyl bromomalonate.[3] This is then followed by alkylation and hydrolysis. A key advantage of the Gabriel method is that it effectively prevents over-alkylation of the nitrogen atom.[3] However, the acetamidomalonate synthesis is often more direct as the starting material already contains the protected nitrogen, simplifying the initial steps.[3]

Conclusion

Dimethyl acetamidomalonate is a powerful and versatile reagent in organic synthesis, offering a reliable and adaptable platform for the construction of a wide range of valuable molecules. Its central role in the synthesis of natural and unnatural α-amino acids is well-established and continues to be a mainstay in both academic and industrial laboratories. Furthermore, its application in the synthesis of complex, constrained amino acids via modern catalytic methods like ring-closing metathesis highlights its enduring relevance. As the demand for novel molecular architectures in drug discovery and materials science grows, the creative application of foundational building blocks like dimethyl acetamidomalonate will undoubtedly continue to expand, paving the way for new synthetic innovations.

References

-

Kotha, S., & Singh, K. (2004). N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis. Tetrahedron Letters, 45(51), 9611-9614. [Link]

-

Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]

-

m-Formyl Phenylalanine Synthesis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. Diyala Journal for Pure Science, 15(2), 131-142. [Link]

-

Wikipedia. (n.d.). Diethyl acetamidomalonate. Retrieved from [Link]

-

The Synthesis of Amino Acids with Diethyl Acetamidomalonate: A Practical Guide. (n.d.). Retrieved from [Link]

-

Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules, 24(22), 4104. [Link]

-

Kotha, S., & Sreenivasachary, N. (1998). Synthesis of constrained alpha-amino acid derivatives via ring-closing olefin metathesis. Bioorganic & Medicinal Chemistry Letters, 8(3), 257-60. [Link]

-

The Chemical Versatility of Diethyl Acetamidomalonate in Synthesis Applications. (n.d.). Retrieved from [Link]

-

Pearson. (n.d.). Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. Retrieved from [Link]

-

Show how to use the acetamidomalonate method to prepare the following amino acids: (a) Leucine (b) Tryptophan. (n.d.). Homework.Study.com. Retrieved from [Link]

-

Fiveable. (n.d.). Synthesis of Amino Acids. Retrieved from [Link]

-

Snyder, H. R., Shekleton, J. F., & Lewis, C. D. (1945). The Use of Ethyl Acetamidomalonate in the Synthesis of Amino Acids. The Preparation of dl-Histidine, dl-Phenylalanine and dl-Leucine. Journal of the American Chemical Society, 67(2), 310-312. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(21), 6458. [Link]

Sources

- 1. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. homework.study.com [homework.study.com]

- 9. bu.edu.eg [bu.edu.eg]

- 10. researchgate.net [researchgate.net]

- 11. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl Acetamidomalonate: Properties, Reactivity, and Synthetic Applications

Introduction

In the landscape of modern organic synthesis, particularly in pharmaceutical and life sciences research, the efficient construction of complex molecular architectures is paramount. Dimethyl acetamidomalonate (DMAM), a derivative of malonic acid, stands out as a highly versatile and pivotal building block. While its close analog, diethyl acetamidomalonate (DEAM), is more extensively documented, DMAM offers similar synthetic utility, primarily as a protected glycine equivalent for the preparation of a diverse array of both natural and unnatural α-amino acids.[1]

This guide provides a comprehensive technical overview of the physical and chemical properties of dimethyl acetamidomalonate. It is designed for researchers, scientists, and drug development professionals who seek to leverage this reagent in their synthetic endeavors. We will delve into its structural characteristics, spectroscopic signature, core chemical reactivity, and provide field-proven insights into its application, focusing on the mechanistic principles that govern its synthetic transformations.

Molecular Structure and Identifiers

The utility of dimethyl acetamidomalonate stems directly from its unique molecular structure, which combines the reactivity of a malonic ester with a protected amine functionality.

The central α-carbon is activated by two adjacent electron-withdrawing methyl ester groups, rendering its attached proton acidic and readily removable by a suitable base. The acetamido group serves as a stable and effective protecting group for the amine, preventing unwanted side reactions during key synthetic steps like alkylation.

Key Identifiers:

-

IUPAC Name: dimethyl 2-acetamidopropanedioate[2]

-

CAS Number: 60187-67-9[2]

-

Molecular Formula: C₇H₁₁NO₅[2]

-

InChIKey: CHQXZPUFDGYORW-UHFFFAOYSA-N[2]

-

SMILES: CC(=O)NC(C(=O)OC)C(=O)OC[2]

Physicochemical Properties

The physical properties of a reagent are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The properties of dimethyl acetamidomalonate are summarized below.

| Property | Value | Source |

| Molecular Weight | 189.17 g/mol | [2] |

| Exact Mass | 189.06372245 Da | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | Data not readily available; (Diethyl analog: 95-98 °C) | [4][5] |

| Boiling Point | Data not readily available; (Diethyl analog: 185 °C @ 20 mmHg) | [4][5] |

| Solubility | Soluble in chloroform and methanol; slightly soluble in water. | [4] |

| pKa (α-proton) | ~11.9 (Predicted) | [6] |

| XLogP3-AA | -0.4 | [2] |

Note: Some physical properties, such as melting and boiling points, are not widely reported for the dimethyl ester. Data for the more common diethyl acetamidomalonate is provided for reference, as similar behavior is expected.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.0-2.1 | Singlet | -C(=O)CH ₃ (Acetyl group) | |

| ~3.8 | Singlet | -COOCH ₃ (Methyl ester) | |

| ~5.2 | Singlet/Doublet | α-CH | |

| ~6.7 | Doublet/Broad Singlet | -NH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~22.8 | -C(=O)C H₃ (Acetyl group) | |

| ~53-54 | -COOC H₃ (Methyl ester) | |

| ~56.5 | α-C H | |

| ~166.5 | -C OOCH₃ (Ester carbonyl) | |

| ~169.9 | -NHC (=O) (Amide carbonyl) |

(Note: Exact chemical shifts can vary based on solvent and instrument. The data presented is a representative summary based on available spectra for dimethyl and diethyl analogs).[3][4][7]

Infrared (IR) Spectroscopy

The IR spectrum of dimethyl acetamidomalonate would be characterized by strong absorption bands corresponding to its functional groups:

-

N-H Stretch: A moderate peak around 3300 cm⁻¹.

-

C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Ester & Amide): Strong, distinct peaks in the range of 1650-1750 cm⁻¹. The ester carbonyls typically appear at higher wavenumbers than the amide carbonyl.

Chemical Properties and Reactivity

The synthetic power of dimethyl acetamidomalonate lies in the reactivity of its α-proton, which allows it to serve as a versatile nucleophile in C-C bond-forming reactions. This reactivity is the cornerstone of the acetamidomalonate synthesis of α-amino acids.[8]

The general mechanism involves three key steps:

-

Deprotonation: The acidic α-proton is removed by a base to form a stabilized enolate anion.

-

Alkylation: The nucleophilic enolate attacks an electrophile (typically an alkyl halide) in an Sₙ2 reaction.

-

Hydrolysis and Decarboxylation: The ester and amide groups are hydrolyzed under acidic conditions, followed by spontaneous decarboxylation of the resulting malonic acid derivative upon heating to yield the final α-amino acid.

Causality Behind Experimental Choices

-

Choice of Base: A base strong enough to deprotonate the α-carbon is required. For dimethyl acetamidomalonate, sodium methoxide (NaOMe) in methanol is the ideal choice. Using methoxide prevents transesterification, where the base could otherwise swap the ester groups. For the diethyl analog, sodium ethoxide (NaOEt) in ethanol is used for the same reason.[8] This choice ensures the integrity of the starting material.

-

Choice of Electrophile: The alkylation step is an Sₙ2 reaction, meaning it works best with primary and secondary alkyl halides. Tertiary halides will lead to elimination reactions. This allows for the controlled introduction of a wide variety of side chains (R-groups) to form different amino acids.

-

Acidic Hydrolysis: Strong aqueous acid (like HCl) and heat are used to efficiently hydrolyze both the ester groups and the acetamide protecting group simultaneously. The heat also facilitates the final decarboxylation step, which drives the reaction to completion.

Application in α-Amino Acid Synthesis

Key Synthesis Examples (Adapted from Diethyl Analog)

-

Synthesis of Phenylalanine: By using benzyl chloride as the alkylating agent, racemic phenylalanine can be synthesized.[1]

-

Synthesis of Tryptophan: Reaction with gramine (or its quaternary ammonium salt) provides an effective route to racemic tryptophan.[1]

-

Synthesis of Glutamic Acid: Alkylation with a propiolactone equivalent can yield racemic glutamic acid.[1]

Experimental Protocols

The following protocol is a representative, self-validating procedure for the synthesis of an α-amino acid using an acetamidomalonate diester. This protocol is adapted from well-established methods for the diethyl analog and serves as a robust template.[6][8]

Protocol: Synthesis of Racemic Phenylalanine

Stage 1: Deprotonation and Alkylation

-

Setup: Equip a dry, three-necked round-bottomed flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: In the flask, dissolve sodium metal (1.0 eq) in anhydrous methanol (sufficient to dissolve) to prepare a fresh solution of sodium methoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.

-

Addition of DMAM: Once the sodium has completely reacted and the solution has cooled, add a solution of dimethyl acetamidomalonate (1.0 eq) in anhydrous methanol via the dropping funnel. Stir for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Alkylation: Add benzyl chloride (1.0 eq) dropwise to the stirred solution. An increase in temperature may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting malonate is consumed.

-

Workup (Alkylation): Cool the reaction mixture to room temperature. Evaporate the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alkylated intermediate.

Stage 2: Hydrolysis and Decarboxylation

-

Setup: Place the crude alkylated intermediate from Stage 1 into a round-bottomed flask equipped with a reflux condenser.

-

Hydrolysis: Add an excess of 6M hydrochloric acid.

-

Reaction: Heat the mixture to reflux. The hydrolysis of the esters and amide, followed by decarboxylation, typically requires 12-24 hours. The reaction can be monitored by observing the cessation of CO₂ evolution.

-

Workup (Final Product): Cool the reaction mixture. If a precipitate (the amino acid hydrochloride) has formed, it can be collected by filtration. If the product is soluble, concentrate the aqueous solution under reduced pressure.

-

Purification: The crude amino acid hydrochloride can be purified by recrystallization from an ethanol/water mixture. To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (~pH 6 for phenylalanine) with a base like pyridine or dilute ammonium hydroxide, causing the zwitterionic amino acid to precipitate.

-

Final Steps: Collect the purified amino acid by filtration, wash with cold water and then ethanol, and dry under vacuum. Characterize the final product by NMR and melting point to confirm its identity and purity.

Safety and Handling

Dimethyl acetamidomalonate should be handled with appropriate laboratory precautions.

-

General Handling: Use with adequate ventilation. Avoid generating dust. Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.

-

Fire: In case of fire, use water spray, dry chemical, carbon dioxide, or appropriate foam. Thermal decomposition may produce toxic fumes of nitrogen oxides (NOx) and carbon monoxide.

Conclusion

Dimethyl acetamidomalonate is a potent and versatile reagent in the arsenal of the synthetic organic chemist. Its predictable reactivity, governed by the principles of malonic ester chemistry, provides a reliable and adaptable platform for the synthesis of diverse α-amino acids. By understanding its fundamental physical properties and the mechanistic underpinnings of its chemical transformations, researchers in drug discovery and materials science can effectively harness its synthetic potential to construct novel molecules with tailored functions.

References

- The Synthesis of Amino Acids with Diethyl Acetamidomalonate: A Practical Guide. (n.d.). Xingrui Industry Co., Limited.

-

Diethyl acetamidomalonate. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis of Amino Acids. (n.d.). Fiveable. Retrieved from [Link]

-

diethyl acetamidomalonate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Acetamidomalonic acid diethyl ester(Diethyl acetamidomalonate). (n.d.). ChemBK. Retrieved from [Link]

- The Chemical Versatility of Diethyl Acetamidomalonate in Synthesis Applications. (n.d.). Xingrui Industry Co., Limited.

-

Acetamidomalonic acid, dimethyl ester. (n.d.). SpectraBase. Retrieved from [Link]

-

Material Safety Data Sheet - Diethyl Acetamidomalonate, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Dimethyl acetamidomalonate. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of amino acids. (n.d.). University of Calgary. Retrieved from [Link]

Sources

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. Dimethyl acetamidomalonate | C7H11NO5 | CID 291813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Diethyl acetamidomalonate(1068-90-2) 13C NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. fiveable.me [fiveable.me]

- 8. rsc.org [rsc.org]

Dimethyl Acetamidomalonate: A Versatile and Robust Glycine Equivalent for the Synthesis of Novel α-Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The synthesis of non-canonical α-amino acids is a cornerstone of modern drug discovery, enabling the creation of novel peptides and small molecules with enhanced potency, stability, and unique pharmacological profiles. Dimethyl acetamidomalonate (DAM) serves as a highly effective and synthetically tractable achiral glycine equivalent. Its structure, featuring an N-acetyl protected amine and a malonic ester functionality, provides a robust platform for introducing a vast array of side chains via a well-established three-step sequence: deprotonation, alkylation, and hydrolytic decarboxylation. This guide offers a detailed exploration of the underlying chemical principles, provides field-tested experimental protocols, and discusses the causality behind critical process decisions, empowering researchers to leverage DAM for the efficient synthesis of both natural and unnatural α-amino acids.

Introduction: The Strategic Value of a Glycine Equivalent

In synthetic organic chemistry, a "glycine equivalent" is a reagent that acts as a stable, reactive surrogate for the glycine anion or cation, allowing for the construction of more complex α-amino acids. Glycine itself is challenging to functionalize directly at its α-carbon. Dimethyl acetamidomalonate (DAM) and its close, more frequently cited analogue, diethyl acetamidomalonate (DEAM), have emerged as premier reagents for this purpose.[1][2] DAM's structure is ideal for malonic ester synthesis, a classic yet powerful method for forming carbon-carbon bonds.[3]

The core advantages of DAM as a glycine synthon are:

-

In-built Protection: The acetamido group serves as a robust protecting group for the nitrogen atom, preventing undesired side reactions during the key alkylation step.

-

Activated Methylene Group: The α-proton is flanked by two electron-withdrawing methyl ester groups, rendering it sufficiently acidic (pKa ≈ 13 in DMSO for dimethyl malonate) for facile deprotonation by common bases.[4]

-

Synthetic Versatility: The resulting nucleophilic enolate can be reacted with a wide range of electrophiles to build diverse and complex amino acid side chains.[5]

This guide will primarily focus on dimethyl acetamidomalonate, though many of the cited protocols and yields utilize the diethyl variant. The reaction mechanisms and principles are directly analogous, with the primary practical difference being the choice of alkoxide base to prevent transesterification.

The Core Synthetic Workflow: A Three-Stage Process

The conversion of dimethyl acetamidomalonate into a target α-amino acid is a robust process rooted in the principles of malonic ester synthesis. It can be logically divided into three primary stages, each with a distinct chemical objective.

Caption: Formation of the nucleophilic enolate from DAM using a suitable base.

Stage 2: C-C Bond Formation via Alkylation

With the nucleophilic enolate formed, the introduction of the desired side chain is achieved through a standard SN2 reaction with an appropriate electrophile. [6]The versatility of this step is what makes the acetamidomalonate synthesis so powerful for generating libraries of novel amino acids. [7] Scope of Reaction: The reaction works best with primary and secondary alkyl halides. Other electrophiles, such as propiolactone for the synthesis of glutamic acid, can also be employed effectively. [1]

| Electrophile (R-X) | Resulting Amino Acid | Typical Yield (DEAM) | Reference |

|---|---|---|---|

| Benzyl chloride | Phenylalanine | 65% | [1] |

| Gramine / Quaternary Salt | Tryptophan | >90% | [1] |

| Propiolactone | Glutamic Acid | 87% | [1] |

| Allyl bromide | Allylglycine | - |

| Methyl iodide | Alanine | - | [6]|

Protocol 4.1: General Alkylation of Dimethyl Acetamidomalonate

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (approx. 100 mL per 0.1 mol of DAM).

-

Base Addition: Add sodium methoxide (1.05 equivalents) in portions, allowing it to dissolve completely.

-

Substrate Addition: Add dimethyl acetamidomalonate (1.0 equivalent) to the solution and stir until a clear solution is obtained.

-

Alkylation: Add the alkylating agent (e.g., benzyl chloride, 1.1 equivalents) dropwise via a syringe or dropping funnel. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkylated product, which can be purified by recrystallization or chromatography.

Stage 3: Unveiling the Amino Acid via Hydrolysis and Decarboxylation

Causality: The final stage liberates the desired α-amino acid. Treatment with a strong aqueous acid (typically 6M HCl) and heat accomplishes three transformations simultaneously:

-

Ester Hydrolysis: Both methyl esters are hydrolyzed to carboxylic acids.

-

Amide Hydrolysis: The N-acetyl protecting group is hydrolyzed, revealing the primary amine (as its ammonium salt).

-

Decarboxylation: The resulting intermediate is a substituted malonic acid, which is a type of β-dicarboxylic acid. Upon heating, these compounds readily lose carbon dioxide through a six-membered cyclic transition state to yield the final product. [8]

Caption: The sequential hydrolysis and thermal decarboxylation pathway to the final amino acid.

Protocol 5.1: Hydrolysis and Decarboxylation

-

Reaction Setup: Place the crude alkylated dimethyl acetamidomalonate from Protocol 4.1 into a round-bottom flask.

-

Acid Addition: Add 6M aqueous hydrochloric acid (sufficient to fully submerge the substrate, typically 5-10 mL per gram).

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. The reaction is complete when all solid has dissolved and CO₂ evolution has ceased.

-

Isolation: Cool the solution to room temperature. Concentrate the solution under reduced pressure to remove excess HCl and water, yielding a solid or viscous oil.

-

Purification: The crude amino acid hydrochloride can be purified by recrystallization from an ethanol/water mixture or by ion-exchange chromatography. Neutralization with a base like pyridine or ammonium hydroxide followed by precipitation will yield the zwitterionic amino acid.

Applications in Drug Discovery: Synthesizing Unnatural Amino Acids (UAAs)

The true power of the DAM methodology lies in its application to the synthesis of unnatural α-amino acids (UAAs). [9][10]UAAs are critical tools in drug development, used to:

-

Introduce conformational constraints into peptides to lock in bioactive shapes. * Enhance metabolic stability by replacing proteolytically labile residues.

-

Serve as chiral building blocks for complex small molecule synthesis. [1]* Act as chemical probes to study biological systems. [5] The synthesis of racemic phenylalanine, for instance, uses benzyl chloride as the electrophile, demonstrating the straightforward creation of an aromatic amino acid. [1]More complex heterocyclic side chains, crucial for many modern pharmaceuticals, can also be installed using this method. [1]

A Senior Scientist's Perspective: Trustworthiness and Field Insights

The acetamidomalonate synthesis is a highly reliable and self-validating system. The progression through the three distinct stages can be easily monitored by standard analytical techniques (TLC, LC-MS, NMR).

Key Considerations for Success:

-

Anhydrous Conditions: The deprotonation step is sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous to maximize enolate formation.

-

Electrophile Reactivity: While robust, the reaction works best with unhindered primary halides. For less reactive electrophiles, a stronger base or a phase-transfer catalyst might be necessary. [4]* Purification: The final amino acid product can sometimes be challenging to purify due to its high polarity. Ion-exchange chromatography is a powerful, albeit more time-consuming, method for obtaining high-purity material. Recrystallization is often sufficient for routine preparations.

-

Racemic Products: This synthesis inherently produces racemic α-amino acids. For enantiomerically pure products, a subsequent resolution step (e.g., enzymatic resolution or diastereomeric salt formation) is required.

By mastering this foundational synthetic sequence, researchers and drug development professionals can rapidly access a diverse chemical space of novel α-amino acids, accelerating the discovery of next-generation therapeutics.

References

-

The Synthesis of Amino Acids with Diethyl Acetamidomalonate: A Practical Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Diethyl acetamidomalonate. (n.d.). Wikipedia. Retrieved from [Link]

-

Reprogramming natural proteins using unnatural amino acids. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Diethyl acetamidomalonate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Ch27: Synthesis of amino acids. (n.d.). University of Calgary. Retrieved from [Link]

-

Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. (n.d.). Pearson. Retrieved from [Link]

-

The Chemical Versatility of Diethyl Acetamidomalonate in Synthesis Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Dimethyl acetamidomalonate. (n.d.). PubChem - NIH. Retrieved from [Link]

-

N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis. (2004, December 20). Semantic Scholar. Retrieved from [Link]

-

How amino acid synthesis from diethyl malonate? (2018, October 12). Quora. Retrieved from [Link]

-

N-Alkylation of Diethyl Acetamidomalonate: Synthesis of Constrained Amino Acid Derivatives by Ring-Closing Metathesis. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Diethyl Acetamidomalonate Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Highlights in synthesis - unnatural amino acids. (2024, June 24). BioAscent. Retrieved from [Link]

-

Acetamidomalonic acid, dimethyl ester. (n.d.). SpectraBase. Retrieved from [Link]

-

Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. (n.d.). ResearchGate. Retrieved from [Link]

-

PTC C-Alkylation of Malonate. (n.d.). Phase-Transfer Catalysis. Retrieved from [Link]

-

Ch21: Malonic esters. (n.d.). University of Calgary. Retrieved from [Link]

-

23.11: Decarboxylation Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. Diethyl Acetamidomalonate | Research Chemicals Supplier [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 10. researchgate.net [researchgate.net]

Structure and reactivity of dimethyl acetamidomalonate

An In-depth Technical Guide to the Structure and Reactivity of Dimethyl Acetamidomalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-acetamidopropanedioate, commonly known as dimethyl acetamidomalonate (DMAM), is a cornerstone reagent in modern synthetic organic chemistry. Its unique structural framework, combining the reactivity of a malonic ester with a protected amino group, renders it an exceptionally versatile precursor for the synthesis of a wide array of valuable organic molecules. This guide provides a comprehensive exploration of the structure, synthesis, and reactivity of DMAM. We delve into the mechanistic underpinnings of its cornerstone application—the acetamidomalonate synthesis of α-amino acids—and provide detailed, field-proven experimental protocols. The discussion extends to the strategic considerations behind experimental design, safety protocols, and the broader applications of this powerful synthetic tool, offering researchers and drug development professionals the insights required to effectively harness its capabilities.

Structural Features and Physicochemical Properties

Dimethyl acetamidomalonate is the dimethyl ester of N-acetylaminomalonic acid. Its structure is characterized by a central α-carbon atom bonded to an acetamido group (-NHCOCH₃) and two methoxycarbonyl groups (-COOCH₃). This arrangement is pivotal to its reactivity. The two electron-withdrawing ester groups significantly increase the acidity of the α-hydrogen, making it readily removable by a moderately strong base. The acetamido group serves as a stable, protected form of an amine, which can be deprotected in the final stages of a synthesis.

While much of the foundational literature focuses on the closely related diethyl acetamidomalonate (DEAM), the chemical principles and reactivity are directly analogous for DMAM.[1]

Table 1: Physicochemical Properties of Dimethyl Acetamidomalonate

| Property | Value | Source |

| IUPAC Name | dimethyl 2-acetamidopropanedioate | PubChem[2] |

| Molecular Formula | C₇H₁₁NO₅ | PubChem[2] |

| Molar Mass | 189.17 g/mol | PubChem[2] |

| CAS Number | 60187-67-9 | PubChem[2] |

| Appearance | White to off-white crystalline solid | Guidechem[3] |

| Solubility | Soluble in lower alcohols and chloroform; low solubility in water. | Wikipedia[1] |

Synthesis of Dimethyl Acetamidomalonate

The most established and reliable method for preparing acetamidomalonate esters involves a two-step, one-pot procedure starting from the corresponding malonic ester.[4] The synthesis of DMAM follows this classic route, beginning with dimethyl malonate.

Step 1: Nitrosation. Dimethyl malonate is treated with sodium nitrite in the presence of acetic acid. This reaction forms an intermediate, dimethyl isonitrosomalonate.

Step 2: Reductive Acylation. The isonitroso intermediate is then reduced and acetylated in the same pot. This is typically achieved using a reducing agent like zinc dust in a mixture of acetic acid and acetic anhydride.[1][5] The zinc reduces the isonitroso group to an amine, which is immediately acetylated by the acetic anhydride to yield the final dimethyl acetamidomalonate product.[1]

Diagram: Synthesis Workflow

Caption: Synthesis of DMAM from Dimethyl Malonate.

Experimental Protocol: Synthesis of Dimethyl Acetamidomalonate

This protocol is adapted from the well-established procedure for diethyl acetamidomalonate published in Organic Syntheses and should be performed by qualified personnel with appropriate safety measures.[5][6]

Materials:

-

Dimethyl malonate

-

Glacial acetic acid

-

Sodium nitrite (solid)

-

Zinc dust

-

Acetic anhydride

-

Ether

-

Water

-

Three-necked round-bottomed flask, mechanical stirrer, thermometer, dropping funnel, ice bath

Procedure:

-

Nitrosation:

-

In a three-necked flask equipped with a stirrer and thermometer, place dimethyl malonate (1.0 eq).

-

Cool the flask in an ice bath and add a mixture of glacial acetic acid and water.

-

While maintaining the temperature at approximately 5°C, add solid sodium nitrite (2.1 eq) in portions with vigorous stirring.

-

After the addition is complete, remove the ice bath and continue stirring for 4 hours. The reaction is exothermic and the temperature will rise.

-

Extract the resulting solution containing dimethyl isonitrosomalonate with ether. This ethereal solution is used directly in the next step.[5]

-

-

Reductive Acylation:

-

Combine the ethereal solution of dimethyl isonitrosomalonate with acetic anhydride (2.7 eq) and glacial acetic acid in a new flask.

-

With vigorous stirring, add zinc dust (3.8 eq) in small portions, ensuring the reaction temperature is maintained between 40–50°C. Intermittent cooling may be necessary.[6]

-

After all the zinc has been added, stir for an additional 30 minutes.

-

-

Work-up and Purification:

-

Filter the reaction mixture with suction and wash the zinc cake with glacial acetic acid.

-

Evaporate the combined filtrate under reduced pressure to obtain a thick oil.

-

Add water to the crude product and warm the flask until the solid melts.

-

Stir the mixture of oil and water rapidly in an ice bath to crystallize the dimethyl acetamidomalonate as a fine white product.

-

Collect the product by filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor.[5][6]

-

Causality and Insights: The use of zinc/acetic acid is a classic method for the reduction of oximes and nitroso groups. Acetic anhydride is present to immediately "trap" the newly formed amine via acetylation, preventing side reactions.[1] Performing the crystallization from an oil-water mixture with rapid stirring is crucial for obtaining a fine, easily filterable powder rather than a solid mass.[6]

Core Reactivity: The Acetamidomalonate Synthesis of α-Amino Acids

The primary application of DMAM is as a synthetic equivalent (synthon) for glycine, enabling the construction of various α-amino acids.[1][4] This method is a powerful extension of the malonic ester synthesis. The process universally follows three core steps: deprotonation, alkylation, and finally, tandem hydrolysis and decarboxylation.[7]

-

Deprotonation: The α-hydrogen of DMAM is acidic (pKa ≈ 13 in DMSO, similar to diethyl malonate) due to the resonance stabilization provided by the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium methoxide (NaOCH₃) in methanol, quantitatively generates a nucleophilic enolate anion.[4] The choice of base is critical; the corresponding alkoxide (methoxide for the dimethyl ester) is used to prevent transesterification side reactions.

-

Alkylation: The generated enolate is a soft nucleophile that readily participates in Sₙ2 reactions with a wide range of electrophiles, most commonly primary and secondary alkyl halides (R-X).[4][7] This step is the key to introducing the desired amino acid side chain (R-group). The versatility of this step allows for the synthesis of both natural and unnatural α-amino acids.

-

Hydrolysis and Decarboxylation: The final step involves heating the alkylated DMAM derivative in the presence of a strong acid, typically aqueous hydrochloric acid (HCl).[7][8] This single operation accomplishes three transformations:

-

Hydrolysis of the two methyl ester groups to carboxylic acids.

-

Hydrolysis of the acetamido group to a primary amine (as its ammonium salt).

-

The resulting intermediate is a substituted aminomalonic acid, which is a β-dicarbonyl acid. These compounds are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon heating to yield the final racemic α-amino acid.

-

Diagram: General Mechanism of α-Amino Acid Synthesis

Caption: The Acetamidomalonate pathway to α-Amino Acids.

Scope and Applications

The acetamidomalonate synthesis is renowned for its broad scope and reliability. By varying the alkylating agent, a diverse library of amino acids can be produced.

Table 2: Representative α-Amino Acids Synthesized via Acetamidomalonate Method

| Target Amino Acid | Required Alkylating Agent (R-X) | Reference |

| Phenylalanine | Benzyl chloride or Benzyl bromide | Wikipedia[1] |

| Tryptophan | Gramine or its quaternary ammonium salt | Wikipedia[1] |

| Glutamic Acid | Propiolactone | Wikipedia[1] |

| Leucine | Isobutyl bromide | General Malonic Ester Synthesis |

| Aspartic Acid | Methyl bromoacetate | General Malonic Ester Synthesis |

Beyond simple alkyl halides, the reaction works with a range of electrophiles, enabling the synthesis of complex and non-proteinogenic amino acids, which are of significant interest in drug development for creating peptide mimetics with enhanced stability or novel functions. Furthermore, selective N-alkylation can be achieved under different conditions (e.g., KH in DMF) to produce N-substituted amino acids.

Safety and Handling

Dimethyl acetamidomalonate, like its diethyl analog, is a chemical that requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Handling: Use with adequate ventilation, preferably in a chemical fume hood, to minimize inhalation of dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[9][12]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[9]

-

First Aid:

Conclusion

Dimethyl acetamidomalonate is a powerful and versatile reagent for the synthesis of α-amino acids and their derivatives. Its reactivity is governed by the principles of malonic ester chemistry, providing a reliable and high-yielding pathway to a vast range of target molecules. A thorough understanding of its structure, the mechanism of its reactions, and proper handling procedures allows researchers and chemists to fully exploit its synthetic potential, making it an invaluable tool in academic research, pharmaceuticals, and biotechnology.

References

-